Technical Whitepaper: Chemical Profiling and Synthetic Utility of Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Technical Whitepaper: Chemical Profiling and Synthetic Utility of Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists
Executive Summary
Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1644071-15-7) is a highly functionalized, privileged bicyclic scaffold widely utilized in modern medicinal chemistry. Acting as a bioisostere for purine and indole rings, the imidazo[1,2-a]pyridine core offers superior hydrogen-bonding dynamics and enhanced metabolic stability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its critical role as an intermediate in the synthesis of Rho-associated coiled-coil kinase (ROCK) inhibitors, and validated protocols for its synthesis and analytical characterization.
Structural & Physicochemical Profiling
The structural architecture of Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate features a fused bicyclic system with a bridgehead nitrogen. The electron-donating 7-methoxy group significantly modulates the pKa of the core, enriching the electron density of the pyridine ring and enhancing its binding affinity within kinase hinge regions. The 3-ethyl ester serves a dual purpose: it acts as a robust protecting group during upstream synthesis and provides a highly reactive electrophilic handle for downstream amidation or saponification.
Quantitative Physicochemical Data
To ensure reliable integration into synthetic pipelines, the foundational properties of this compound are summarized below (1)[1]:
| Property | Value |
| CAS Number | 1644071-15-7 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| SMILES String | O=C(C1=CN=C2C=C(OC)C=CN21)OCC |
| InChI Key | RHENNWIWLFFRTJ-UHFFFAOYSA-N |
| Physical Form | Solid |
| Standard Purity | ≥95% - 97% |
Pharmacological Context: ROCK Inhibition
In drug development, this specific ester is a critical intermediate (often designated as "Intermediate 95") in the synthesis of spirocycloheptane-based ROCK inhibitors (2)[2]. ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA. They play a pivotal role in regulating the actin cytoskeleton, smooth muscle contraction, and cellular motility.
By functionalizing the 3-carboxylate position with specialized spiro-amines, researchers can generate potent inhibitors that competitively bind to the ATP-binding pocket of the ROCK enzymes, effectively halting the phosphorylation of Myosin Light Chain Phosphatase (MLCP).
Fig 1: ROCK signaling pathway and the pharmacological intervention point for imidazopyridines.
Synthetic Methodology & Experimental Protocol
The most robust method for constructing the imidazo[1,2-a]pyridine core is via a bimolecular condensation and cyclization reaction between a 2-aminopyridine derivative and an α-halo carbonyl compound.
Fig 2: Bimolecular condensation workflow yielding the imidazo[1,2-a]pyridine core.
Step-by-Step Protocol: Synthesis of the Core Scaffold
This protocol is designed as a self-validating system, utilizing in-process thermodynamic controls to maximize yield.
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Reagent Preparation: Dissolve 4-methoxypyridin-2-amine (1.0 equiv) in anhydrous ethanol (0.2 M concentration).
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Causality: Anhydrous ethanol is selected as the solvent to prevent premature hydrolysis of the ethyl ester reactant while providing the optimal boiling point for the subsequent cyclization.
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Electrophile Addition: Add ethyl 2-chloro-3-oxopropanoate (1.1 equiv) dropwise to the solution at room temperature.
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Causality: Dropwise addition controls the exothermic nature of the initial nucleophilic attack by the exocyclic amine onto the aldehyde/ketone carbonyl, preventing the formation of undesired polymeric side products.
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Thermal Cyclization: Heat the reaction mixture to reflux (~78°C) and stir for 12–16 hours. Monitor via LC-MS.
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Causality: Elevated thermal energy is required to overcome the activation barrier for the secondary intramolecular cyclization, where the pyridine ring nitrogen attacks the α-chloro carbon to close the imidazole ring.
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Neutralization & Workup: Cool the mixture to room temperature and concentrate in vacuo. Partition the resulting residue between ethyl acetate and saturated aqueous NaHCO₃.
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Causality: The cyclization generates HCl as a byproduct. NaHCO₃ acts as a mild base to neutralize the acid, converting the product from its hydrochloride salt into the free base, which readily partitions into the organic layer without hydrolyzing the ester.
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Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
Analytical Characterization
Validating the structural integrity of the synthesized scaffold is paramount before proceeding to downstream coupling reactions. The ¹H NMR spectrum provides a definitive fingerprint of the fused bicyclic system. The following table summarizes the validated ¹H NMR (400 MHz, CDCl₃) assignments for Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (3)[3]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |
| 9.09 | Doublet (d) | 1H | 7.5 | H-5 (Highly deshielded by bridgehead N and C-3 carbonyl) |
| 8.17 | Singlet (s) | 1H | - | H-2 (Imidazole ring proton) |
| 6.99 | Doublet (d) | 1H | 2.4 | H-8 (Pyridine core, meta-coupled to H-6) |
| 6.72 | Doublet of doublets (dd) | 1H | 7.7, 2.6 | H-6 (Pyridine core, coupled to H-5 and H-8) |
| 4.39 | Quartet (q) | 2H | 7.0 | -CH₂- (Ethyl ester) |
| 3.90 | Singlet (s) | 3H | - | -OCH₃ (7-Methoxy group) |
| 1.41 | Triplet (t) | 3H | 7.1 | -CH₃ (Ethyl ester) |
Environmental, Health, and Safety (EHS) Systems
Handling Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate requires strict adherence to GHS safety protocols to protect laboratory personnel and maintain compound stability.
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Hazard Statements: The compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) (1)[1].
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Precautionary Handling (P-Codes): Mandatory use of PPE (P280). In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338). Wash hands thoroughly after handling (P264) (4)[4].
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Storage Causality: The compound must be stored tightly sealed in a dry, well-ventilated area at 2-8°C (Refrigerator) (4)[4]. Causality: Cold, dry storage is imperative to prevent ambient moisture from initiating slow hydrolysis of the ethyl ester and to mitigate oxidative degradation of the electron-rich aromatic system, thereby preserving the ≥95% purity required for sensitive kinase inhibitor synthesis.
References
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Sigma-Aldrich. "ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate | 1644071-15-7 Properties." MilliporeSigma. 1
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Sigma-Aldrich. "Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate | 1644071-15-7 Safety Data." MilliporeSigma. 4
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AiFChem. "1644071-15-7 | Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate." AiFChem Catalog. 5
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Google Patents. "WO2016010950A1 - Spirocycloheptanes as inhibitors of rock." WIPO. 2
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Google Patents. "US20160016914A1 - Spirocycloheptanes as inhibitors of rock." USPTO. 3
Sources
- 1. ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate | 1644071-15-7 [sigmaaldrich.com]
- 2. WO2016010950A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 3. US20160016914A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 4. Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate | 1644071-15-7 [sigmaaldrich.com]
- 5. 1644071-15-7 | Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate - AiFChem [aifchem.com]
